Cas no 55306-08-6 (2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester)

2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester structure
55306-08-6 structure
Nome del prodotto:2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester
Numero CAS:55306-08-6
MF:C21H26O6
MW:374.427546977997
CID:376828
PubChem ID:5281493

2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxy(6E)-cyclodeca[b]furan-4-ylester
    • 2-Propenoic acid,2-methyl-,(3aR,4S,8S,11S,11aS)-8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-e
    • phantomolin
    • [(1S,2S,6R,7S,9Z,11S)-11-ethoxy-9,13-dimethyl-5-methylidene-4-oxo-3,14-dioxatricyclo[9.2.1.02,6]tetradeca-9,12-dien-7-yl] 2-methylprop-2-enoate
    • CHEBI:8041
    • 55306-08-6
    • (3aR,4S,6Z,8S,11S,11aS)-8-ethoxy-6,10-dimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,11,11a-octahydro-8,11-epoxycyclodeca[b]furan-4-yl 2-methylprop-2-enoate
    • C09527
    • BRN 1663128
    • CHEMBL1172884
    • Q27107652
    • 2-Propenoic acid, 2-methyl-, 8-ethoxy-2,3,3a,4,5,8,11,11a-octahydro-6,10-dimethyl-3-methylene-2-oxo-8,11-epoxycyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4S*,6Z,8S*,11S*,11aS*))-
    • Inchi: InChI=1S/C21H26O6/c1-7-24-21-9-12(4)8-15(25-19(22)11(2)3)16-14(6)20(23)26-18(16)17(27-21)13(5)10-21/h9-10,15-18H,2,6-8H2,1,3-5H3/b12-9-/t15-,16+,17-,18-,21-/m0/s1
    • Chiave InChI: YNGLXZUKGYZCFL-YUZMFRNZSA-N
    • Sorrisi: CCOC12C=C(CC(C3C(C(O1)C(=C2)C)OC(=O)C3=C)OC(=O)C(=C)C)C

Proprietà calcolate

  • Massa esatta: 374.17298
  • Massa monoisotopica: 374.172939
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 5
  • Complessità: 761
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 71.1

Proprietà sperimentali

  • Densità: 1.18
  • Punto di ebollizione: 517.8°C at 760 mmHg
  • Punto di infiammabilità: 225.6°C
  • Indice di rifrazione: 1.539
  • PSA: 71.06
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD